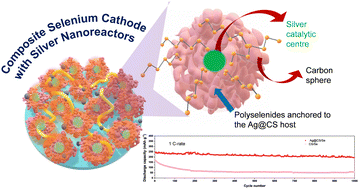Carbon spheres with catalytic silver centres as selenium hosts for stable lithium–selenium batteries†
Energy Advances Pub Date: 2023-12-13 DOI: 10.1039/D3YA00487B
Abstract
In the quest to develop next-generation lithium batteries to meet the expansive consumer energy demands, batteries based on conversion chemistry are explored. Selenium cathodes have recently gained attention due to their high conductivity and volumetric capacity compared to the existing sulfur-based cathodes. The practical implementation of lithium–selenium batteries is often hindered by the rapid capacity fading due to the poor electronic contact and the shuttle effect caused by polyselenides. By encapsulating selenium in conducting cavities and using a suitable catalyst, we can mitigate the effect of polyselenide shuttling. Herein, we demonstrate a facile strategy to synthesise carbon sphere reactors loaded with catalytically active silver nanoparticles at the centre that act as efficient selenium hosts for Li–Se batteries. Selenium-encapsulated carbon spheres are prepared by a simple microwave synthesis method followed by carbonization and selenisation. The role of these catalytic nanoreactor centres in improving the capacity, cycling stability, and rate capability of Li–Se batteries is thoroughly investigated. The improved discharge capacity and the excellent cycling stability (249 mA h g−1 at 1C rate for 1000 cycles) are accounted for by the successful immobilization of selenides and polyselenides within the porous structure of the carbon spheres triggered by the silver catalyst.


Recommended Literature
- [1] Progress on photocatalytic semiconductor hybrids for bacterial inactivation
- [2] Bimolecular porous supramolecular networks deposited from solution on layered materials: graphite, boron nitride and molybdenum disulphide†
- [3] Procedure-dependent construction of two isomers of trimeric self-assembled boronic esters†
- [4] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [5] Discrete and polymeric organometallic-organic assemblies based on the diarsene complex [(Cp)2Mo2(CO)4(μ,η2-As2)], AgPF6 and N-donor organic molecules†
- [6] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [7] Joint Pharmaceutical Analysis Group
- [8] The photometric determination of phosphorus in low-alloy steels
- [9] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [10] Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon†

Journal Name:Energy Advances
Research Products
-
CAS no.: 123983-05-1
-
CAS no.: 183506-66-3
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 129212-21-1









